molecular formula C18H16FN3O4S B6505894 N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 1421462-19-2

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B6505894
CAS No.: 1421462-19-2
M. Wt: 389.4 g/mol
InChI Key: YDKMPSUPBBHWRO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a 2-fluorophenoxy group at position 2 and a benzene sulfonamide moiety at position 3. The benzene ring is further modified with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-12-9-14(7-8-16(12)25-2)27(23,24)22-13-10-20-18(21-11-13)26-17-6-4-3-5-15(17)19/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKMPSUPBBHWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-5-(4-methylphenylsulfonamido)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 54)

  • Core Structure : Tetrahydro pyrimidine (saturated ring) vs. aromatic pyrimidine in the target compound.
  • Substituents :
    • Chloro and fluoro groups on the phenyl ring (vs. methoxy and methyl in the target compound).
    • 4-Methylphenylsulfonamide (bulkier substituent) vs. benzene sulfonamide with methoxy/methyl groups.
  • Implications : The saturated pyrimidine ring in Compound 54 may reduce metabolic stability compared to the aromatic pyrimidine in the target compound. The chloro/fluoro substituents could enhance lipophilicity but may introduce toxicity risks .

Structural Analog 2: N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide

  • Core Structure: Pyrimidine linked to a quinoline scaffold (vs. benzene sulfonamide in the target compound).
  • Substituents: Cyano (-CN) and tetrahydrofuran-3-yloxy groups (enhance hydrogen bonding and solubility). Piperidinylidene acetamide (introduces conformational flexibility).
  • The cyano group could modulate electronic properties .

Structural Analog 3: Descarbonsildenafil (3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide)

  • Core Structure : Pyrazolo[4,3-d]pyrimidine (vs. pyrimidine in the target compound).
  • Substituents: Dimethylaminoethyl group (enhances solubility and basicity). Ethoxy group (vs. methoxy in the target compound).
  • Implications: The pyrazolo-pyrimidine core is a hallmark of phosphodiesterase (PDE) inhibitors. The dimethylaminoethyl group in Descarbonsildenafil likely improves cell permeability compared to the target compound’s methyl/methoxy substituents .

Research Implications

  • Fluorophenoxy vs. Chloro/Fluoro Substitutents: The target compound’s 2-fluorophenoxy group may offer a balance between lipophilicity and metabolic stability compared to chloro-fluoro analogs .
  • Quinoline vs. Benzene Scaffolds: Quinoline-linked analogs () demonstrate expanded aromatic systems, which may enhance target affinity but increase molecular weight and synthetic complexity.

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